molecular formula C12H11N3S B1656723 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole CAS No. 53865-72-8

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole

Cat. No.: B1656723
CAS No.: 53865-72-8
M. Wt: 229.3 g/mol
InChI Key: YNJNWHQPVXADSV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of pyrazole and thiazole rings imparts unique chemical properties that make it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with a thioamide under acidic conditions to form the desired thiazole ring . Another approach involves the cyclization of appropriate precursors in the presence of a catalyst, such as a Lewis acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the pyrazole or thiazole rings can be replaced with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]thiazoles, and cyclized heterocycles .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase II alpha, an enzyme essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death . Additionally, its role as a CDK inhibitor involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cell cycle progression .

Properties

CAS No.

53865-72-8

Molecular Formula

C12H11N3S

Molecular Weight

229.3 g/mol

IUPAC Name

3,5-dimethyl-1-phenylpyrazolo[3,4-d][1,3]thiazole

InChI

InChI=1S/C12H11N3S/c1-8-11-12(13-9(2)16-11)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

YNJNWHQPVXADSV-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3

Origin of Product

United States

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